molecular formula C21H19N3OS B3006896 (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile CAS No. 450353-09-0

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile

Cat. No.: B3006896
CAS No.: 450353-09-0
M. Wt: 361.46
InChI Key: USSNRIOWICNFMO-ATVHPVEESA-N
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Description

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C21H19N3OS and its molecular weight is 361.46. The purity is usually 95%.
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Biological Activity

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a synthetic organic compound belonging to the thiazole derivative class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, which is known for its biological activity.
  • Acrylonitrile Moiety : This functional group enhances the reactivity of the compound.
  • Substituents : The presence of 3,4-dimethylphenyl and 3-methoxyphenyl groups contributes to its unique properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis through condensation reactions.
  • Introduction of the Dimethylphenyl Group : Achieved via Friedel-Crafts acylation.
  • Formation of Acrylonitrile : Accomplished through Knoevenagel condensation reactions with appropriate aldehydes.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The mechanism may involve targeting bacterial cell walls or inhibiting essential enzymes for bacterial survival. For instance, studies on similar thiazole compounds have shown promising results against various bacterial strains, suggesting that this compound could possess comparable activity .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring significantly influence cytotoxicity. For example:

  • IC50 Values : Compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including breast and colon cancer cells.
CompoundCell LineIC50 (µg/mL)
Compound AMCF-7 (Breast Cancer)1.61 ± 1.92
Compound BHT29 (Colon Cancer)1.98 ± 1.22

The presence of electron-donating groups such as methyl at specific positions enhances their activity .

Case Studies

  • Anticonvulsant Activity : A study involving thiazole derivatives revealed that specific substitutions led to enhanced anticonvulsant properties, indicating a broader therapeutic potential for compounds like this compound .
  • Antimalarial Activity : Research on thiazole analogs demonstrated significant antimalarial effects against Plasmodium falciparum, suggesting that similar modifications in this compound could yield potent antimalarial agents .

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-14-7-8-16(9-15(14)2)20-13-26-21(24-20)17(11-22)12-23-18-5-4-6-19(10-18)25-3/h4-10,12-13,23H,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSNRIOWICNFMO-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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